molecular formula C14H30O4 B1626838 2-(Diethoxymethyl)-1,1-diethoxypentane CAS No. 21037-61-6

2-(Diethoxymethyl)-1,1-diethoxypentane

Cat. No.: B1626838
CAS No.: 21037-61-6
M. Wt: 262.39 g/mol
InChI Key: FEZXDABEBFHELN-UHFFFAOYSA-N
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Description

2-(Diethoxymethyl)-1,1-diethoxypentane is an organic compound characterized by its unique structure, which includes multiple ethoxy groups attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diethoxymethyl)-1,1-diethoxypentane typically involves the reaction of pentane derivatives with ethoxy-containing reagents under controlled conditions. One common method includes the reaction of 1,1-diethoxypentane with diethoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an anhydrous solvent like tetrahydrofuran at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on activated carbon can be used to facilitate the reaction, and the process is optimized to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 2-(Diethoxymethyl)-1,1-diethoxypentane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of simpler hydrocarbons.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Simpler hydrocarbons.

    Substitution: Various substituted pentane derivatives.

Scientific Research Applications

2-(Diethoxymethyl)-1,1-diethoxypentane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.

    Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-(Diethoxymethyl)-1,1-diethoxypentane involves its interaction with various molecular targets. In chemical reactions, the ethoxy groups can act as leaving groups, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes that process ether bonds, leading to its breakdown and utilization in metabolic pathways.

Comparison with Similar Compounds

  • 2-(Methoxymethyl)-1,1-dimethoxypentane
  • 2-(Ethoxymethyl)-1,1-diethoxyhexane
  • 2-(Propoxymethyl)-1,1-dipropoxypentane

Comparison: 2-(Diethoxymethyl)-1,1-diethoxypentane is unique due to its specific arrangement of ethoxy groups, which imparts distinct chemical properties such as higher reactivity in substitution reactions compared to its methoxy and propoxy analogs. This uniqueness makes it particularly valuable in synthetic applications where selective reactivity is desired.

Properties

IUPAC Name

2-(diethoxymethyl)-1,1-diethoxypentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O4/c1-6-11-12(13(15-7-2)16-8-3)14(17-9-4)18-10-5/h12-14H,6-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZXDABEBFHELN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(OCC)OCC)C(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10496556
Record name 2-(Diethoxymethyl)-1,1-diethoxypentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10496556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21037-61-6
Record name 2-(Diethoxymethyl)-1,1-diethoxypentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10496556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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